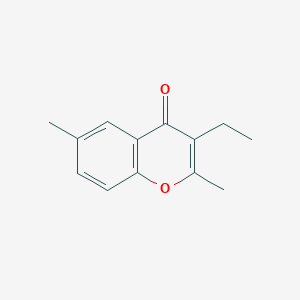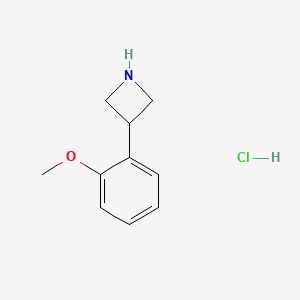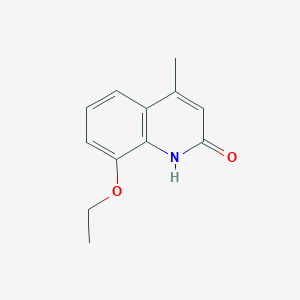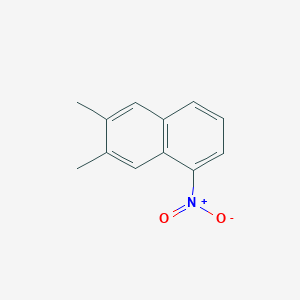![molecular formula C8H11NO3S B11898845 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88063-80-3](/img/structure/B11898845.png)
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is a spirocyclic compound characterized by a unique structure that includes a sulfur atom, an oxygen atom, and a nitrogen atom within its spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the hydroxyl group can result in various ether or ester derivatives.
Applications De Recherche Scientifique
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoid signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-3-azaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but lacks the hydroxyl and sulfanylidene groups.
1-Oxa-4-azaspiro[4.5]decan-3-one: Another related compound with a different substitution pattern on the spiro ring.
Uniqueness
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is unique due to the presence of both a hydroxyl group and a sulfanylidene group within its spirocyclic structure. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
88063-80-3 |
|---|---|
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
3-hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H11NO3S/c10-6-8(4-2-1-3-5-8)12-7(13)9(6)11/h11H,1-5H2 |
Clé InChI |
KLJVHAGCXLYLGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(=O)N(C(=S)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11898771.png)
![4-(Imidazo[1,2-A]pyridin-7-YL)morpholine](/img/structure/B11898778.png)



![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)


![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)




